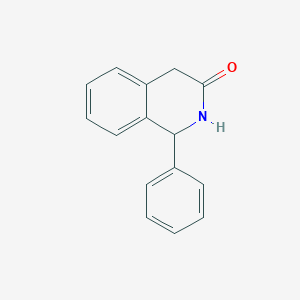

1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one

描述

Significance of the Dihydroisoquinolinone Core as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The dihydroisoquinolinone core is widely recognized as such a scaffold. researchgate.netnih.gov Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can be tailored to interact with the specific binding sites of various proteins and enzymes.

Dihydroisoquinolinone motifs are found in a multitude of natural products and have been the focus of extensive synthetic efforts. researchgate.net The isomeric form, 3,4-dihydroisoquinolin-1(2H)-one, is particularly widespread and has been utilized as a privileged scaffold in the discovery of agents with antitumor, antimicrobial, and antiviral properties. nih.gov

More specifically, the 1,4-dihydroisoquinolin-3(2H)-one (1,4-DHIQ) isomer, which shares the same lactam ring structure as 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, is also considered a privileged scaffold for drug design. nih.gov This core has been identified in compounds demonstrating diverse and potent biological activities, underscoring the therapeutic potential embedded within this structural class. The versatility of the dihydroisoquinolinone scaffold allows chemists to generate large libraries of compounds for screening, accelerating the discovery of new lead molecules for a variety of disease targets. nih.govnih.gov

Overview of Research Trajectories for this compound and its Analogues

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, significant research on its close structural analogues provides insight into the potential of this chemical class. The research trajectories for related compounds primarily focus on the development of novel synthetic methodologies and the evaluation of their biological activities, particularly as anticancer agents.

A key area of research has been the functionalization of the dihydroisoquinolinone core. For instance, a streamlined and practical protocol has been developed for the trans-diastereoselective introduction of an aryl substituent at the C4 position of the related 1,4-dihydroisoquinol-3-one (1,4-DHIQ) scaffold. nih.gov This method involves a Regitz diazo transfer followed by a hydroarylation promoted by triflic acid, enabling the creation of 1,2,4-trisubstituted 1,4-DHIQ analogues. nih.gov

Subsequent biological evaluation of these novel analogues has confirmed the potential of this chemotype. Screening of newly synthesized 1,2,4-trisubstituted 1,4-DHIQs against various cancer cell lines revealed that selected compounds possess high cytotoxicity. nih.gov This finding validates the 1,4-DHIQ scaffold as a promising platform for further investigation and development of new cytotoxic agents for cancer therapy. nih.gov

The table below summarizes the biological activities observed for derivatives of the closely related 1,4-dihydroisoquinolin-3(2H)-one scaffold, highlighting its significance in medicinal chemistry.

| Compound Class | Biological Activity / Target | Reference |

| 1,4-Dihydro-3(2H)-isoquinolones (1,4-DHIQs) | Ligand for serotonin (B10506) 5-HT1A receptors | nih.gov |

| 1,4-DHIQ Analogue 2 | AChE and BACE-1 Inhibitor | nih.gov |

| 1,4-DHIQ Analogue 3 | Inhibitor of p53-MDM2 protein-protein interaction | nih.gov |

| 1,4-DHIQ Analogue 4 | Positive allosteric modulator of NMDA-1 receptor | nih.gov |

| 1,4-DHIQ Analogue 5 | Insulin-like growth factor 1 receptor inhibitor | nih.gov |

| 1,4-DHIQ Analogue 6 | Metabotropic glutamate (B1630785) receptor 7 modulator | nih.gov |

| 1,2,4-Trisubstituted 1,4-DHIQs | Anticancer cytotoxic agents | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-14-10-12-8-4-5-9-13(12)15(16-14)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOCKKZVKNCZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(NC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938619 | |

| Record name | 1-Phenyl-1,4-dihydroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17507-05-0 | |

| Record name | 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17507-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,4-dihydroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenyl 1,2 Dihydroisoquinolin 3 4h One and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,2-Dihydroisoquinolin-3(4H)-one Scaffold

The construction of the 1,2-dihydroisoquinolin-3(4H)-one core has been achieved through a variety of synthetic strategies, ranging from well-established classical name reactions to modern catalytic systems. These methods provide access to a diverse array of substituted derivatives, enabling the exploration of their chemical and biological properties.

Cyclization Reactions for Dihydroisoquinolinone Synthesis

Intramolecular cyclization reactions are a cornerstone in the synthesis of the dihydroisoquinolinone scaffold. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to construct the heterocyclic ring system from an appropriately functionalized acyclic precursor.

The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be precursors to the desired 1,2-dihydroisoquinolin-3(4H)-one core. wikipedia.orgmdpi.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org

The mechanism of the Bischler-Napieralski reaction is believed to proceed through an initial dehydration of the amide to form a nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. wikipedia.org A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) being the most common. wikipedia.orggoogle.com Other reagents such as polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O) have also been utilized. wikipedia.org

The success of the Bischler-Napieralski cyclization is often dependent on the electronic nature of the aromatic ring. Electron-donating groups on the β-arylethylamide generally facilitate the electrophilic aromatic substitution step, leading to higher yields. mdpi.com For substrates that lack these activating groups, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary. wikipedia.org A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This can be minimized by using nitriles as solvents or by employing specific reagents like oxalyl chloride to generate an N-acyliminium intermediate. mdpi.com

A practical application of this methodology is demonstrated in the synthesis of 1-phenyl-3,4-dihydroisoquinoline (B1582135), a direct precursor to the target scaffold. This is achieved by the acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide, which is then cyclized using polyphosphoric acid. google.com

| Reagent | Conditions | Product | Ref |

| Polyphosphoric acid | Heat | 1-phenyl-3,4-dihydroisoquinoline | google.com |

| POCl₃ | Reflux | 3,4-dihydroisoquinolines | wikipedia.org |

| P₂O₅ in POCl₃ | Reflux | 3,4-dihydroisoquinolines (for deactivated rings) | wikipedia.org |

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgname-reaction.com The reaction proceeds through the formation of a Schiff base, which then cyclizes via an electrophilic attack on the aromatic ring. jk-sci.com While the traditional Pictet-Spengler reaction yields tetrahydroisoquinolines, modifications and adaptations of this reaction can be envisioned to access the dihydroisoquinolinone scaffold.

The reactivity of the aromatic ring is a crucial factor in the Pictet-Spengler reaction. Highly nucleophilic aromatic systems, such as indoles and pyrroles, undergo the reaction under mild conditions. wikipedia.org Less nucleophilic rings, like a simple phenyl group, often require stronger acids and higher temperatures to achieve good yields. wikipedia.org

Microwave-assisted Pictet-Spengler reactions have been developed to accelerate the synthesis of substituted isoquinoline (B145761) libraries. organic-chemistry.org This technique can significantly reduce reaction times compared to conventional heating. organic-chemistry.org While the direct synthesis of 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one via a standard Pictet-Spengler reaction is not straightforward due to the required oxidation state and substitution pattern, adaptations involving subsequent oxidation steps or the use of specialized starting materials could potentially lead to the desired scaffold.

| Reaction Type | Key Features | Product Class | Ref |

| Classical Pictet-Spengler | Acid-catalyzed cyclization of β-arylethylamine and carbonyl | Tetrahydroisoquinolines | wikipedia.orgname-reaction.com |

| Microwave-Assisted | Accelerated reaction times | Substituted isoquinoline libraries | organic-chemistry.org |

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of isoquinoline and dihydroisoquinolinone derivatives.

The Castagnoli–Cushman reaction, a three-component reaction between a homophthalic anhydride, an amine, and an aldehyde, has been successfully employed in the synthesis of a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction provides a diastereoselective entry to polysubstituted dihydroisoquinolinones. nih.gov For instance, a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold was synthesized using this method. rsc.org

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that has been utilized for the synthesis of isoquinoline-related structures. Although direct synthesis of the target compound via a standard Ugi reaction is not reported, variations of this reaction have been used to produce precursors. For example, the Ugi-azide reaction, where the carboxylic acid component is replaced by an azide, has been coupled with a subsequent intramolecular Heck reaction to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinolines in a one-pot fashion. nih.gov Furthermore, three-component Ugi reactions of 3,4-dihydroisoquinolines, isocyanides, and acids have been shown to furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides. researchgate.net These examples highlight the potential of MCRs to rapidly generate molecular complexity and provide access to diverse isoquinoline-based scaffolds.

| MCR Name | Components | Product Type | Ref |

| Castagnoli–Cushman Reaction | Homophthalic anhydride, amine, aldehyde | 3,4-Dihydroisoquinolin-1(2H)-one derivatives | nih.govrsc.org |

| Ugi-azide/Heck Reaction | 2-Bromobenzaldehyde, allylamine, TMSN₃, isocyanide | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | nih.gov |

| Ugi Three-Component Reaction | 3,4-Dihydroisoquinoline, isocyanide, acid | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | researchgate.net |

Annulation Reaction Approaches

Annulation reactions, which involve the formation of a new ring onto an existing molecule, provide another strategic approach to the synthesis of the 1,2-dihydroisoquinolin-3(4H)-one scaffold. These methods often employ transition metal catalysis to achieve high efficiency and selectivity.

Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal acetylene-containing α-amino carboxylates has been developed for the synthesis of functionalized isoquinolone derivatives. nih.gov This method utilizes a directing group on the benzamide to guide the C-H activation and subsequent annulation. While this specific example leads to isoquinolin-1(2H)-ones, the underlying principle of C-H activation and annulation is a powerful tool for the construction of related heterocyclic systems.

Another relevant approach involves a facile and diastereoselective arylation of the 1,4-dihydroisoquinolin-3(2H)-one scaffold at the 4-position. beilstein-journals.org This two-step protocol begins with a Regitz diazo transfer onto a 3(2H)-isoquinolone, followed by a triflic acid-promoted hydroarylation. beilstein-journals.org This method allows for the introduction of an aryl group, which could be a phenyl group, at a key position of the dihydroisoquinolinone core.

A metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been reported for the synthesis of 3-aminoisoquinolines. rsc.org This reaction proceeds through the formation of a 1,2-dihydroisoquinolin-3(4H)-imine intermediate, which can be aromatized to the final product. rsc.org This strategy demonstrates the utility of annulation from acyclic precursors to construct the isoquinoline framework.

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective and asymmetric methodologies have been developed to address this challenge.

A key strategy for obtaining chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are closely related to the target compound, is the enantioselective reduction of the corresponding prochiral 1-substituted-3,4-dihydroisoquinolines. nih.gov This can be achieved through various methods, including the use of chiral hydride reducing agents, catalytic asymmetric hydrogenation, and enzymatic catalysis. nih.gov Asymmetric hydrogenation of 1-aryl substituted-3,4-dihydroisoquinolines using iridium catalysts with chiral phosphorus-based ligands has been shown to be highly effective, affording the corresponding tetrahydroisoquinolines with excellent enantioselectivities. mdpi.comresearchgate.net For example, the asymmetric hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline using an Ir-catalyst with a chiral diphosphine ligand (L4) resulted in the product with 94% enantiomeric excess (e.e.). researchgate.net

The use of chiral auxiliaries provides another powerful approach to stereoselective synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 1-substituted tetrahydroisoquinolines, a chiral N-acyliminium ion intermediate can be generated from a dihydroisoquinoline precursor attached to a chiral auxiliary. The stereoselective addition of nucleophiles, such as organozinc or Grignard reagents, to this intermediate, followed by the removal of the chiral auxiliary, can provide the desired enantiomerically enriched product. clockss.org

Furthermore, asymmetric versions of classical reactions have been developed. For instance, an asymmetric Bischler-Napieralski reaction has been reported for the preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. While not directly yielding the target lactam, this demonstrates the potential for asymmetric induction in this type of cyclization.

Finally, asymmetric 1,3-dipolar cycloaddition reactions can be employed to construct chiral tetrahydroisoquinoline derivatives. A chiral primary amine-catalyzed enantioselective [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been developed to produce tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov

| Method | Key Feature | Product | Stereoselectivity | Ref |

| Asymmetric Hydrogenation | Iridium catalyst with chiral diphosphine ligand | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | up to 96% e.e. | mdpi.com |

| Asymmetric Hydrogenation | Iridium catalyst with chiral phosphorus-based ligands | 1-Aryl-1,2,3,4-tetrahydroisoquinolines | up to 94% e.e. | researchgate.net |

| Chiral Auxiliary | Stereoselective addition to chiral N-acyliminium ion | Enantiopure 1-substituted 1,2,3,4-tetrahydroisoquinolines | Good diastereoselectivity | clockss.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral primary amine catalyst | Chiral tetrahydroisoquinoline derivatives | up to >95% e.e. | nih.gov |

Metal-Catalyzed and Metal-Free Approaches in this compound Synthesis

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core has been effectively achieved through numerous innovative methodologies, including both metal-catalyzed and metal-free protocols. researchgate.net Transition metal catalysis, utilizing elements like copper, palladium, and rhodium, provides powerful tools for constructing this heterocyclic system through reactions such as C-H activation, carbonylation, and cascade cyclizations. researchgate.net Concurrently, metal-free approaches are emerging as valuable alternatives, often employing domino reactions or unique carbonyl sources like phenyl isocyanate to build the target scaffold, aligning with goals of cost-effectiveness and reduced metal waste. researchgate.netorganic-chemistry.org

Copper-Catalyzed Reactions

Copper catalysis offers an efficient pathway for the synthesis of substituted 1,2-dihydroisoquinolines. One notable approach involves a three-component reaction that generates the dihydroisoquinoline skeleton. This method can proceed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on enynes, which forms a 1,2,3-triazole intermediate. This intermediate can then spontaneously decompose to a ketenimine, which, upon nucleophilic attack and subsequent intramolecular Aza-Michael cyclization, yields the desired 1,2-dihydroisoquinoline derivatives in moderate to good yields. researchgate.net Copper(I) iodide (CuI) is a commonly employed catalyst in such transformations, facilitating key bond-forming steps. beilstein-journals.orgorganic-chemistry.org For instance, the synthesis of 2-phenyltetrahydroisoquinoline, a related structure, has been achieved using copper(I) iodide with potassium phosphate as a base, demonstrating the utility of copper in N-arylation reactions that are foundational to building these scaffolds. beilstein-journals.org

Table 1: Example of a Copper-Catalyzed Reaction for a Related Isoquinoline Structure

| Catalyst | Base | Solvent | Temperature | Outcome | Reference |

|---|

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be a particularly powerful and versatile tool for the regio- and stereoselective synthesis of this compound derivatives. beilstein-journals.org A prominent strategy involves a cascade reaction combining intramolecular cyclization with a subsequent cross-coupling reaction. nih.govresearchgate.net

This process often begins with a starting material like an N-propargyl-2-iodobenzamide. An in situ generated arylpalladium complex, formed from a palladium(0) species and the aryl iodide, adds across the alkyne (a carbopalladation step). The resulting vinylpalladium intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, such as phenylboronic acid, to introduce the phenyl group at the desired position, yielding the final tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-one product. beilstein-journals.orgnih.gov

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. Various palladium sources, including Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, have been successfully employed. beilstein-journals.orgnih.govnih.gov

Table 2: Optimization of Palladium-Catalyzed Synthesis of a Dihydroisoquinolin-1(2H)-one Derivative

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | NaOH (5) | Dioxane/H₂O (4/1) | 80 | 78 | nih.gov |

| Pd(OAc)₂ (10) | P(o-tolyl)₃ (20) | NaOH (5) | Dioxane/H₂O (4/1) | 80 | 95 | nih.gov |

| PdCl₂(PPh₃)₂ (5) | None | K₃PO₄ (3) | 1,4-Dioxane | 100 | 51 | beilstein-journals.orgnih.gov |

Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed reactions, particularly those involving C-H bond activation, represent a highly efficient and atom-economical strategy for synthesizing isoquinolinone scaffolds. researchgate.netmdpi.com This approach allows for the direct annulative coupling of aromatic compounds with alkynes or other coupling partners. researchgate.net

In a typical transformation for producing a 3,4-dihydroisoquinolin-1(2H)-one derivative, an aromatic amide bearing a directing group (such as an 8-aminoquinoline moiety) is treated with a rhodium catalyst. nih.gov The directing group coordinates to the rhodium center, facilitating the cleavage of an ortho C-H bond on the benzene ring. This rhodacycle intermediate can then react with a coupling partner like N-vinylphthalimide. Subsequent reductive elimination and removal of the directing group in a one-pot transformation can furnish the final 3,4-dihydroisoquinolin-1(2H)-one product. nih.gov Mechanistic studies suggest these reactions may proceed through a carbene mechanism. nih.gov This methodology provides a direct route to the core structure with high efficiency. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound analogues. The focus is on developing eco-friendly methods that reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, synthetic chemists have explored performing reactions in aqueous media or under solvent-free conditions. For the synthesis of precursors to the 1-phenyl-isoquinoline framework, methods have been developed that utilize water as the reaction medium. google.com For example, the initial acylation step to form N-(2-phenethyl) benzamide, a direct precursor to the isoquinoline ring system, can be successfully carried out by reacting benzoyl chloride and phenethylamine in water with an alkali metal hydroxide. This process avoids the use of organic solvents, and the product's insolubility in water simplifies its isolation, reducing the need for extensive extraction steps and minimizing environmental pollution. google.com

Catalytic Systems for Sustainable Production

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. The metal-catalyzed methodologies described previously, employing copper, palladium, and rhodium, are prime examples of this principle. beilstein-journals.orgbeilstein-journals.orgnih.gov These catalytic systems enable the synthesis of the target isoquinolinones with high efficiency and selectivity, often under milder conditions than traditional methods. beilstein-journals.org The development of highly active catalysts that can operate at low loadings minimizes the amount of metal required and simplifies purification. beilstein-journals.org Furthermore, research into rhodium-catalyzed C-H activation and annulation exemplifies a sustainable approach by creating multiple C-C and C-N bonds in a single tandem reaction, which reduces the number of synthetic steps, materials, and waste generated. mdpi.com

Flow Chemistry and Continuous Manufacturing Techniques for this compound Derivatives

The transition from batch to continuous manufacturing, facilitated by flow chemistry, represents a paradigm shift in the synthesis of complex molecules, including this compound and its derivatives. This approach offers significant advantages in terms of safety, efficiency, scalability, and process control. vapourtec.comtcichemicals.com While specific continuous flow syntheses for this compound are not extensively documented in publicly available literature, the principles of flow chemistry can be applied to established batch synthetic routes, particularly those involving transition-metal-catalyzed C-H activation and annulation reactions.

Flow chemistry involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.com This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. vapourtec.com

A plausible continuous flow process for the synthesis of this compound derivatives could be adapted from rhodium(III)-catalyzed C-H activation/annulation reactions. In a typical batch synthesis, a substituted benzamide is reacted with an alkyne in the presence of a rhodium catalyst and an oxidant. This type of transformation is well-suited for a flow chemistry setup.

A hypothetical flow chemistry setup would involve pumping solutions of the benzamide, alkyne, and catalyst through separate inlet channels into a mixing unit. The combined stream would then enter a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The residence time in the reactor would be carefully controlled to ensure complete conversion. The output stream could then be passed through in-line purification modules, such as solid-phase scavenger resins, to remove the catalyst and any byproducts before the final product is collected.

The application of flow chemistry to the synthesis of structurally related heterocyclic compounds has been successfully demonstrated. For instance, a multistep continuous flow synthesis of a thieno[2,3-c]isoquinolin-5(4H)-one scaffold has been developed, highlighting the potential for robust and scalable production of complex heterocycles. acs.org This process involved a Suzuki coupling followed by a Curtius rearrangement, demonstrating the feasibility of performing sequential reactions in a continuous manner. acs.org

The table below illustrates a hypothetical comparison of reaction parameters and outcomes for the synthesis of a generic this compound derivative via a C-H activation/annulation pathway in both batch and continuous flow setups. The data is based on typical improvements observed when transitioning similar reactions to flow conditions.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Temperature | 100-120 °C | 120-150 °C |

| Residence/Reaction Time | 12-24 hours | 15-60 minutes |

| Pressure | Atmospheric | 10-15 bar |

| Yield | 60-80% | 75-95% |

| Throughput | grams/day | grams/hour |

| Safety Profile | Moderate (potential for thermal runaway) | High (excellent temperature control, small reaction volume) |

Furthermore, the integration of photochemical or electrochemical methods within a flow system can open up novel synthetic pathways for this compound derivatives. These energy sources can be precisely controlled in a microreactor, potentially leading to unique reactivity and selectivity that is not achievable in conventional batch reactors.

Structure Activity Relationship Sar Studies and Molecular Design of 1 Phenyl 1,2 Dihydroisoquinolin 3 4h One Derivatives

Systematic Exploration of Substituent Effects on Biological Activity of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the pharmacological profile of a lead compound. For derivatives of the 1-phenyl-dihydroisoquinolinone core, research has systematically investigated how modifying substituents on both the phenyl ring and the isoquinolinone nucleus impacts biological activity.

One area of significant investigation has been the development of tubulin polymerization inhibitors. nih.gov In a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) analogues, the substitution pattern on the 1-phenyl B-ring was found to be critical for cytotoxicity and inhibitory activity. nih.govresearchgate.net The introduction of hydroxyl (-OH) and methoxy (-OCH3) groups proved particularly important. For instance, compound 5n , which features a 3'-hydroxy and a 4'-methoxy substitution on the phenyl ring, was identified as having optimal bioactivity. nih.govresearchgate.net Molecular docking studies suggest these substituents play a key role in the binding interaction with the tubulin protein. nih.govresearchgate.net

Similarly, in the context of 1-phenyl-1,2,3,4-tetrahydroisoquinolines designed as D1 dopamine receptor antagonists, the substituents on the isoquinoline (B145761) core were shown to be crucial. psu.edu Analogues with a 6-halo (chloro or bromo) and a 7-hydroxy substituent demonstrated significant D1 binding affinity, whereas compounds with only a single hydroxy group at either the 6- or 7-position lacked significant affinity. psu.edu This indicates that a specific combination of electronic and hydrogen-bonding properties on the isoquinoline portion is necessary for receptor recognition.

The table below summarizes the observed effects of various substituents on the biological activity of 1-phenyl-dihydroisoquinoline analogues.

| Scaffold | Target | Substituent Position | Substituent | Effect on Activity |

| 1-Phenyl-3,4-dihydroisoquinoline | Tubulin Polymerization | 1-Phenyl Ring (B-ring) | 3'-OH, 4'-OCH3 | Optimal Bioactivity nih.govresearchgate.net |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | D1 Dopamine Receptor | Isoquinoline Core | 6-Halo and 7-OH | High Binding Affinity psu.edu |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | D1 Dopamine Receptor | Isoquinoline Core | 6-OH or 7-OH alone | No Significant Affinity psu.edu |

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline | 17β-HSD1 | Isoquinoline Core & N-Phenyl | 6-OH, 1- or 4-lipophilic groups, N-4'-chlorophenyl | Favorable for Activity nih.govbath.ac.uk |

These studies highlight that specific substitutions are required to achieve desired biological effects, providing a clear roadmap for the rational design of new analogues.

Scaffold Hopping and Bioisosteric Replacements Utilizing the Dihydroisoquinolinone Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net These approaches involve replacing the core molecular framework (the scaffold) or specific functional groups with alternatives that preserve the essential three-dimensional arrangement of pharmacophoric features. nih.govresearchgate.netnih.gov

The dihydroisoquinolinone core is an excellent candidate for such strategies due to its rigid structure, which pre-organizes substituents for target interaction. Researchers have explored replacing this core to improve pharmacokinetics, access novel intellectual property, or simplify synthesis. nih.govu-strasbg.fr

A notable example involves using the N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold as a nonsteroidal mimic for steroid hormones to inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in estrogen-dependent diseases. nih.govbath.ac.uk In this case, the THIQ framework successfully replaced the steroid core, demonstrating that a completely different chemical scaffold could orient the necessary pharmacophoric groups to achieve potent inhibition, with one racemic compound showing an IC50 of approximately 350 nM. nih.govbath.ac.uk The success of this scaffold hop depended on decorating the THIQ template with appropriate substituents, such as a 6-hydroxy group and lipophilic groups at the 1- or 4-positions, to mimic the interactions of the natural steroid ligand. nih.govbath.ac.ukresearchgate.net

Bioisosteric replacement, the substitution of one functional group for another with similar biological properties, is also frequently employed. researchgate.net For instance, within a series of dihydroisoquinolinone derivatives, a phenyl ring might be replaced by a bioisosteric heterocycle to modulate properties like solubility or metabolism without losing binding affinity. The goal is to maintain the key molecular interactions with the target protein. u-strasbg.fr These methods, often guided by computational tools, allow for the exploration of new chemical spaces while leveraging the structural insights gained from the original dihydroisoquinolinone scaffold. researchgate.netresearchgate.net

Fragment-Based Drug Discovery (FBDD) Approaches with Dihydroisoquinolinone Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective method for identifying lead compounds. wikipedia.org The strategy begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. wikipedia.orgnih.govbiosolveit.de These initial fragment hits are then optimized and grown into more potent, drug-like molecules. biosolveit.de

The dihydroisoquinolinone motif is well-suited for FBDD due to its rigid, three-dimensional structure and moderate complexity, making it an ideal starting point for elaboration. nih.govresearchgate.net The synthesis of dihydroisoquinolone libraries has been specifically tailored for FBDD, incorporating various functional groups like amines, halogens, and esters. nih.gov These groups serve as potential binding elements or as synthetic "handles" for growing the fragment into a more potent lead compound. nih.gov

The FBDD process with a dihydroisoquinolinone fragment typically follows one of three main strategies:

Fragment Growing: This is the most common approach, where a single confirmed fragment hit is extended by adding new chemical moieties. biosolveit.de These additions are designed to make new, favorable interactions with adjacent pockets on the target protein, thereby increasing binding affinity.

Fragment Linking: This method is used when two different fragments are found to bind to nearby sites on the target. biosolveit.de A chemical linker is designed to connect the two fragments into a single, larger molecule, which often results in a dramatic increase in potency due to synergistic binding effects. biosolveit.de

Fragment Merging/Scaffolding: If two fragments bind in an overlapping manner, their chemical features can be merged into a novel, single compound that incorporates the key binding elements of both original fragments. frontiersin.org This can also involve replacing a non-drug-like core with a more suitable scaffold. frontiersin.org

The utility of the dihydroisoquinolinone scaffold in FBDD lies in its ability to provide a rigid platform from which to explore the surrounding chemical space of a protein's binding site, facilitating the efficient evolution of a low-affinity fragment into a high-potency lead candidate. nih.gov

Conformational Analysis and its Impact on the Pharmacological Profile

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 1-phenyl-dihydroisoquinolin-3(4H)-one and its analogues, conformational analysis helps to elucidate how the molecule orients itself to interact with its biological target. Techniques such as molecular mechanics calculations, single-crystal X-ray analysis, and high-field NMR spectroscopy are employed to determine the preferred low-energy conformations. nih.govpsu.edu

Studies on the closely related 1-phenyl-1,2,3,4-tetrahydroisoquinolines have provided significant insights. nih.govpsu.edu These analyses revealed that the six-membered heterocyclic ring typically adopts a half-chair conformation. nih.govpsu.edu In the most stable, energy-minimized structures, the bulky phenyl ring at the 1-position consistently prefers a pseudo-equatorial orientation. nih.govpsu.edu This orientation minimizes steric hindrance and is considered crucial for proper presentation of the phenyl ring to its binding pocket on the target receptor.

The relative orientation of the phenyl ring with respect to the isoquinoline core, defined by the torsion angle (e.g., τ(C8a-C1-C12-C17)), is also a key factor. nih.gov Energy calculations have shown distinct energy minima for this rotation, indicating that only specific rotational conformations are favored. nih.govpsu.edu This conformational rigidity is important, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Furthermore, the position of the nitrogen atom and its lone pair of electrons (or its proton in a physiological environment) relative to other pharmacophoric features, such as hydroxyl groups and the phenyl ring, defines the pharmacophore. psu.edu In conformationally constrained analogues, such as certain tetrahydrodibenzoquinolizines, a lack of flexibility can lead to much lower binding affinity if the rigid structure cannot adopt the optimal geometry required for receptor interaction. psu.edu This demonstrates that while rigidity can be beneficial, the correct conformational arrangement is paramount for a favorable pharmacological profile.

Rational Drug Design Strategies Guided by this compound Scaffolds

The this compound scaffold serves as an exemplary platform for rational drug design, a process that leverages structural and mechanistic information to create new therapeutic agents. u-strasbg.fr By combining insights from SAR studies, conformational analysis, and modern design techniques like FBDD and scaffold hopping, chemists can intelligently modify the dihydroisoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties.

A rational design campaign often begins with the identification of a hit compound featuring the dihydroisoquinolinone core. The design process then proceeds through several key strategies:

Structure-Activity Relationship (SAR) Elucidation: As detailed in Section 3.1, initial efforts focus on systematically modifying the scaffold to understand which functional groups at which positions are critical for activity. For example, knowing that a 3'-OH and 4'-OCH3 substitution pattern on the 1-phenyl ring is optimal for tubulin inhibition allows designers to retain this feature while modifying other parts of the molecule to improve other properties. nih.gov

Target-Based Structural Design: When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), molecular modeling can be used to visualize how a dihydroisoquinolinone derivative fits into the binding site. nih.gov This allows for the design of new analogues with substituents that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance binding affinity.

Property Modulation through Bioisosteric Replacement: If an initial lead compound has undesirable properties (e.g., poor solubility, rapid metabolism), rational design can be used to address these liabilities. u-strasbg.fr Bioisosteric replacement of a problematic functional group with another that is chemically different but functionally similar can improve the molecule's drug-like characteristics without sacrificing potency. nih.govu-strasbg.fr

Exploration of New Chemical Space via Scaffold Hopping: To overcome patent limitations or discover compounds with entirely new biological profiles, the dihydroisoquinolinone core itself can be replaced. u-strasbg.fr The original lead compound serves as a template to define the required 3D orientation of pharmacophoric groups, and new scaffolds are designed or computationally selected to hold those groups in the same arrangement. nih.govbath.ac.uk

By integrating these strategies, the this compound scaffold acts not just as a starting point, but as a guiding framework for the multi-objective optimization required in modern drug discovery. u-strasbg.fr

Pharmacological and Biological Investigations of 1 Phenyl 1,2 Dihydroisoquinolin 3 4h One and Its Analogues

Enzyme Inhibition Potentials of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one Derivatives

Derivatives of the this compound core structure have been systematically evaluated for their ability to inhibit several classes of enzymes, revealing potential therapeutic applications in neurodegenerative diseases, inflammation, and cancer.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. criver.com Their inhibition is a key strategy for treating depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). criver.commdpi.com

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been synthesized and assessed for their inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov Within this series, distinct structure-activity relationships were observed. Certain compounds demonstrated good inhibitory activity against both isoforms, while others showed significant selectivity. nih.govnih.gov For instance, compounds with a para-F (2d) or para-Br (2j) substituent on the benzyl ring selectively inhibited MAO-A. nih.gov In contrast, other analogues (2i, 2p, 2t, and 2v) were identified as potent dual inhibitors of both MAO-A and MAO-B. nih.govnih.gov

Furthermore, research on the related 3,4-dihydro-2(1H)-quinolinone scaffold has identified highly potent and selective MAO-B inhibitors. nih.govresearchgate.net The most potent compound from this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, displayed an IC50 value in the nanomolar range for MAO-B, with a remarkable 2750-fold selectivity over the MAO-A isoform. nih.govresearchgate.net Structure-activity relationship analysis revealed that substitution at the C7 position of the quinolinone ring resulted in significantly more potent MAO-B inhibition compared to substitution at the C6 position. nih.govresearchgate.net

| Compound | Substituent | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|---|

| 2d | para-F | 1.38 | >100 | MAO-A Selective | nih.gov |

| 2j | para-Br | 2.48 | >100 | MAO-A Selective | nih.gov |

| 2i | meta-Br | 6.25 | 4.51 | Dual Inhibitor | nih.gov |

| 2p | para-NO2 | 8.32 | 5.17 | Dual Inhibitor | nih.gov |

| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | - | 7980 | 2.9 (nM) | MAO-B Selective | nih.gov |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com The isoquinoline (B145761) core is present in some established anti-ChE drugs, such as galanthamine. nih.gov

The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives evaluated for MAO inhibition was also tested against cholinesterases. nih.govnih.govmdpi.com Interestingly, none of the synthesized compounds displayed inhibitory activity against AChE. nih.govnih.gov However, twelve compounds from the series were found to be active inhibitors of BChE, indicating a degree of selectivity for this enzyme over AChE. nih.govnih.gov This selectivity is noteworthy, as BChE also plays a role in acetylcholine hydrolysis, and its importance increases in the later stages of Alzheimer's disease.

Other studies on related isoquinoline alkaloids have identified compounds with dual inhibitory action against both cholinesterases. nih.gov For example, berberine has demonstrated robust dual inhibition of both AChE and BChE. nih.gov Research on other heterocyclic systems has also yielded potent cholinesterase inhibitors. For instance, a 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivative was found to have an IC50 value of 6.084 µM against AChE. mdpi.com

| Compound | AChE Inhibition | BChE Inhibition | Reference |

|---|---|---|---|

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series | No activity | 12 compounds showed activity | nih.govnih.gov |

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammatory pathways. wikipedia.orgmdpi.com PDE4 inhibitors have a broad spectrum of anti-inflammatory effects and are investigated for conditions like chronic obstructive pulmonary disease (COPD) and asthma. wikipedia.orgmdpi.com

The 1-phenyl-3,4-dihydroisoquinoline scaffold has been successfully utilized to develop novel and potent PDE4 inhibitors. nih.gov Through a structure-based drug design strategy, a series of 1-phenyl-3,4-dihydroisoquinoline amide derivatives were developed as potential PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) analysis of these compounds indicated that substitutions on the C-3 side chain phenyl ring were crucial for activity. Specifically, the presence of a methoxy group or a halogen atom at the ortho-position of this phenyl ring enhanced both the inhibitory activity against the PDE4B subtype and the selectivity. nih.gov One particular compound from this research, designated as compound 15, exhibited the most potent inhibition both in vitro and in vivo and showed excellent selectivity, marking it as a promising lead for a new class of selective PDE4 inhibitors. nih.gov

Leucine aminopeptidase (LAP) is a metalloenzyme whose overexpression has been linked to the proliferation, migration, and invasion of tumor cells. nih.gov Consequently, LAP inhibitors are being investigated as potential anti-cancer agents.

Research has shown that derivatives based on the 3,4-dihydroisoquinoline scaffold can exhibit LAP inhibitory activity. nih.gov In one study, a compound identified as diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate showed significant activity against microsomal LAP with an IC50 value of 16.5 µM. nih.gov This finding suggests that the dihydroisoquinoline core is a viable starting point for the development of novel LAP inhibitors. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, particularly the tumor-associated hCA IX, are targets for anticancer therapies. nih.govnih.gov

A series of derivatives based on the 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold, a close analogue of the isoquinolinone core, were synthesized and evaluated as inhibitors of four human (h) CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov The results showed that the tumor-associated isoform hCA IX was the most inhibited, with inhibition constants (Ki) ranging from 243.6 nM to 2785.6 nM. nih.govnih.gov In contrast, the membrane-anchored isoform hCA IV was not inhibited by these compounds. Most derivatives were weak inhibitors of the cytosolic isoforms hCA I and II. nih.govnih.gov This isoform selectivity highlights the potential of the dihydroquinolinone scaffold for developing targeted anticancer agents.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea (10) | >10000 | 9854.3 | 243.6 | nih.gov |

| 1-(2-Chlorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea (11) | >10000 | >10000 | 2785.6 | nih.gov |

Receptor Binding and Modulation by this compound Derivatives

Beyond enzyme inhibition, analogues of 1-phenyl-dihydroisoquinolinone have been investigated for their ability to bind to and modulate neurotransmitter receptors. Specifically, 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which are structurally similar reduced analogues, have been studied as antagonists for the D1 dopamine receptor. psu.edu

In these studies, receptor affinity was evaluated by the compounds' ability to compete for [3H]SCH23390 binding sites in rat striatal membranes. psu.edu The research demonstrated that substituents on the tetrahydroisoquinoline ring significantly influence D1 binding affinity. For example, a 6-bromo-1-phenyltetrahydroisoquinoline analogue showed D1 binding affinity similar to a previously reported 6-chloro analogue. psu.edu In contrast, a 6,7-dihydroxy analogue had significantly lower affinity for the D1 receptor. psu.edu These findings confirm that the position and nature of halo and hydroxy substituents play a critical role in modulating D1 receptor affinity for this class of compounds. psu.edu

Muscarinic Receptor Antagonism (e.g., M3 receptor)

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They are categorized into five subtypes, M1 through M5, each with distinct signaling pathways and tissue distributions. Muscarinic antagonists are compounds that competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve effects.

While the broader class of isoquinoline alkaloids has been investigated for various pharmacological activities, specific research detailing the direct antagonistic effects of this compound and its close analogues on muscarinic receptors, particularly the M3 subtype, is not extensively documented in the current scientific literature. Further investigation is required to characterize the potential interactions and establish a clear structure-activity relationship for this class of compounds at muscarinic receptors.

N-Methyl-D-aspartate (NMDA) Receptor Modulation

Analogues of this compound have been investigated for their ability to modulate the N-Methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for glutamatergic neurotransmission in the central nervous system.

One such analogue, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427), has been characterized as a non-competitive NMDA receptor antagonist. nih.gov Studies on its binding to rat cortical synaptosomal membranes revealed high-affinity binding to a single population of sites. nih.gov The binding of this compound is consistent with interaction at the same site as other NMDA receptor channel blockers like dizocilpine. nih.gov

Key findings from the investigation of this analogue include:

Binding Affinity: It binds with a high affinity (Kd of 45.4 ± 3.9 nM) to a site density of 9.12 ± 0.52 pmol/mg protein. nih.gov

Stereoselectivity: The compound exhibits significant stereoselectivity, with the (+)-enantiomer possessing a 100-fold higher affinity than the (-)-enantiomer. nih.gov

Allosteric Modulation: The binding is potentiated by the presence of L-glutamate and glycine, with a 10 μM concentration of L-glutamate increasing specific binding by four-fold and a 10 μM concentration of glycine increasing it two-fold. nih.gov

These findings suggest that the 1-phenyl-tetrahydroisoquinoline scaffold is a viable backbone for the development of ligands that can modulate the NMDA receptor ion channel. nih.gov

Dopamine D1 Receptor Positive Allosteric Modulation

The dopamine D1 receptor (D1R) is a G protein-coupled receptor that plays a vital role in cognitive and locomotive processes. mdpi.com While D1R agonists have been explored for therapeutic potential, they often face limitations. Positive allosteric modulators (PAMs) offer an alternative approach by binding to a distinct site on the receptor to enhance the effect of the endogenous ligand, dopamine. mdpi.commdpi.com

Several dihydroisoquinoline derivatives have been identified as selective D1R PAMs. nih.govnih.gov For instance, (phenyl)-(pyrazol)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one derivatives are being investigated for their potential in treating motor symptoms in Parkinson's disease and cognitive impairment in conditions like Alzheimer's disease. nih.gov

One notable example is DETQ [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one], a highly selective D1R PAM. nih.gov Research on DETQ has shown its efficacy in improving cognition and social interaction in aged mice. nih.gov

The development of D1R PAMs based on the dihydroisoquinoline scaffold is an active area of research, with studies focusing on structure-activity relationships to create compounds with improved potency and selectivity. mdpi.comunc.edu

Translocator Protein (TSPO) Ligand Binding

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane and is involved in processes such as steroidogenesis and immune responses. mdpi.comwikipedia.org It is considered a biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia during brain pathologies. mdpi.comresearchgate.net

Derivatives of this compound have been designed and synthesized as novel ligands for TSPO. Specifically, 2-(2-aryloxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one derivatives have been evaluated as modulators of the mitochondrial permeability transition pore (mPTP), which is influenced by TSPO. These compounds have demonstrated the ability to either enhance mPTP opening, promoting cell death, or block its activity, offering cell protection. This dual activity makes them potential candidates for treating neurodegenerative diseases or as agents for cancer therapy where overexpression of TSPO is observed. nih.gov

Anti-Cancer and Cytotoxic Activities of this compound Analogues

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anti-cancer drug development. nih.gov A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds are believed to bind to the colchicine-binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.gov

Research has shown that substitutions on the 1-phenyl B-ring are critical for activity. For example, compound 5n , which has a 3'-hydroxy and 4'-methoxy substitution, demonstrated optimal bioactivity. nih.gov Similarly, other 3-arylisoquinolinone analogues have shown significant antiproliferative activities at nanomolar concentrations by inhibiting tubulin polymerization. researchgate.net The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines.

| Compound Class | Specific Analogue | Reported Activity | Cancer Cell Lines Tested |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinolines | Compound 5n (3'-OH, 4'-OCH3 substitution) | Potent tubulin polymerization inhibitor with optimal bioactivity. nih.gov | Not specified in abstract. |

| 5,6-dihydroindolo[2,1-a]isoquinolines | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c) | IC50 of 3.1 ± 0.4 µM for tubulin polymerization. nih.gov | MDA-MB 231, MCF-7 (human breast cancer). nih.gov |

| 3-Arylisoquinolinones | Compound I-25 (MY-943) | IC50 values from 0.017 to 0.253 µM. researchgate.net | MGC-803, HCT-116, KYSE450, and 11 other cancer cell lines. researchgate.net |

p53/HDM2 Interaction Inhibition

The interaction between the p53 tumor suppressor protein and its negative regulator, human double minute 2 (HDM2), is a critical target in oncology. nih.gov Inhibiting this interaction can reactivate p53, leading to cell cycle arrest or apoptosis in cancer cells with wild-type p53. youtube.com

Dihydroisoquinolinone derivatives have been discovered as a novel class of small-molecule inhibitors of the p53-HDM2 interaction. researchgate.net Starting from a hit identified through virtual screening, medicinal chemistry efforts led to the development of potent inhibitors. researchgate.net An initial hit compound with a dihydroisoquinolinone scaffold inhibited the p53-MDM2 interaction with an IC50 of 0.54 μM. researchgate.net Subsequent optimization resulted in compounds with low nanomolar inhibitory activity and significant cellular effects. researchgate.net

X-ray crystallography has revealed that these inhibitors bind to the p53-binding pocket of HDM2, but in a distinct and unprecedented manner compared to other known inhibitors like the nutlins. researchgate.net This unique binding mode provides a new avenue for the design of next-generation p53-HDM2 antagonists.

| Compound Class | Reported Activity | Mechanism |

|---|---|---|

| Dihydroisoquinolinones | Initial hit IC50 = 0.54 µM; optimized analogues in low nM range. researchgate.net | Binds to HDM2, blocking the p53-HDM2 protein-protein interaction. researchgate.net |

| Isoquinolin-1-ones | Able to dissociate the preformed MDM2-p53 complex in vitro. researchgate.net | Stabilizes p53 by inhibiting its interaction with MDM2. researchgate.net |

General Cytotoxicity Studies in Cancer Cell Lines

The isoquinoline framework, particularly the 1-phenyl-substituted variants, has been a focal point in the development of novel antitumor agents. A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for their cytotoxic effects and ability to inhibit tubulin polymerization, a critical process in cell division. nih.govsemanticscholar.org These compounds were identified as potential inhibitors of tubulin polymerization. nih.gov

One notable compound from this series, designated 5n, which features a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl B-ring, demonstrated optimal bioactivity. nih.gov Further structural analysis through X-ray diffraction and molecular docking provided insights into its binding mode with tubulin, helping to elucidate the structure-activity relationships of this class of compounds. nih.gov The research suggests that substitutions at the 3-position of the isoquinoline analogue can lead to better anti-cancer activity by decreasing cell proliferation and promoting cell maturation. semanticscholar.org

In broader studies of related structures, newly synthesized 1,2,3,4-tetrahydroisoquinoline derivatives have also been assessed for tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. nih.gov Compounds with bulky substituents, such as a 3,4-dimethoxybenzoyl group, showed high tumor-specific cytotoxicity. nih.gov The mechanism of cell death was also investigated, with some derivatives inducing autophagy in squamous cell carcinoma lines. nih.gov Additionally, studies on 3-aminoisoquinolin-1(2H)-one derivatives identified compounds with thiazolyl or pyrazolyl substituents at the 3-amino group as effective inhibitors of tumor cell growth across a wide range of cancer cell lines, including leukemia, melanoma, and cancers of the lung, ovary, and breast. researchgate.net

Table 1: Cytotoxicity of Selected Isoquinoline Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Compound 5n (1-phenyl-3,4-dihydroisoquinoline derivative) | Not specified | Tubulin polymerization inhibitor with optimal bioactivity | nih.gov |

| TQ9 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone) | Human oral squamous cell carcinoma (HSC-2, HSC-4) | High tumor-specific cytotoxicity (TS=12.5); induced autophagy | nih.gov |

| TD13 (Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate) | Human oral squamous cell carcinoma | High tumor-specific cytotoxicity (TS=5.3) | nih.gov |

Antimicrobial and Antifungal Activities

Isoquinoline derivatives represent a significant class of compounds with a broad spectrum of pharmacological activities, including antimicrobial and antifungal effects. semanticscholar.orgacs.org The core structure allows for substitutions at various positions, which can enhance selectivity and potency against microbial targets. semanticscholar.org

Specifically, 2-aryl-3,4-dihydroisoquinolin-2-ium compounds, which are structurally simple analogues of quaternary benzo[c]phenanthridine alkaloids, have been evaluated for their bioactivity against several phytopathogenic fungi. nih.gov These compounds possess an isoquinoline framework containing an iminium moiety (C=N+), which is considered a key structural feature for antimicrobial activity. nih.gov

Studies revealed that almost all tested compounds in this class exhibited definite in vitro activity against the test fungi at a concentration of 50 μg/mL, demonstrating a broad antifungal spectrum. nih.gov Mono-halogenated compounds, in particular, showed excellent activities, often superior to the natural alkaloids sanguinarine and chelerythrine. nih.gov Structure-activity relationship (SAR) analysis indicated that the N-phenyl group is a highly sensitive moiety, where the type and position of substituents significantly influence the antifungal activity. Generally, electron-withdrawing groups were found to enhance activity, while electron-donating groups led to a decrease. nih.gov

Table 2: Antifungal Activity of a 2-(ortho-chlorophenyl)-3,4-dihydroisoquinolin-2-ium Compound (Compound 8)

| Phytopathogenic Fungi | EC50 (µg/mL) |

|---|---|

| Alternaria solani | 13.56 |

| Botrytis cinerea | 19.88 |

| Cercospora arachidicola | 8.88 |

| Fusarium oxysporum | 15.65 |

| Gibberella zeae | 14.23 |

| Phomopsis asparagi | 17.43 |

| Physalospora piricola | 12.16 |

Data sourced from a study on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums. nih.gov

Anti-Hypoxic and Analgesic Activities

The therapeutic potential of the 1-phenyl-dihydroisoquinoline scaffold extends to analgesic and anti-hypoxic activities. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were designed and evaluated for their anti-inflammatory and analgesic effects in vivo. nih.gov Among the synthesized compounds, two derivatives, 2a and 2n, exhibited the best anti-inflammatory and analgesic profiles, with activity greater than or nearly equivalent to the standard drug indomethacin. nih.gov In vitro assays showed that these compounds were moderate inhibitors of the COX-2 isozyme, with compound 2a being a more potent inhibitor than the reference drug celecoxib. nih.gov

In other research, (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides were synthesized and investigated for multiple biological activities, including analgesic and anti-hypoxic effects. researchgate.net This highlights the versatility of the dihydroisoquinoline core in developing compounds with diverse pharmacological applications. The acetamide moiety itself is present in widely used analgesic drugs, suggesting a rational basis for its inclusion in these novel structures. researchgate.net

Table 3: Analgesic and COX-2 Inhibitory Activity of Selected Isoquinoline-2(1H)-carboxamides

| Compound | Analgesic Effect (Inhibition Rate) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|

| 2a | 100% | 0.47 | 11.5 |

| 2n | 100% | 1.63 | 4.8 |

| Indomethacin | >90% | Not Applicable | Not Applicable |

| Celecoxib | Not Applicable | 0.54 | 14.6 |

Data sourced from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. nih.gov

Neuroprotective Effects and Applications in Neurodegenerative Disorders

Derivatives of tetrahydroisoquinoline have emerged as promising agents for neuroprotection, with potential applications in treating neurodegenerative diseases such as Parkinson's disease. 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the brain, has been shown to protect dopaminergic neurons against various neurotoxins. nih.govresearchgate.net

In vitro studies using cultured rat mesencephalic neurons demonstrated that 1MeTIQ exerted a neuroprotective effect against toxins like 1-methyl-4-phenylpyridinium ion (MPP+), 6-hydroxydopamine, and rotenone. nih.govresearchgate.net This protective action was found to be stereoselective, with the (R)-enantiomer being significantly more active. nih.gov The mechanism of neuroprotection does not appear to involve direct interaction with dopamine receptors or inhibition of mitochondrial complex I. Instead, it is suggested that 1MeTIQ may act indirectly as an antioxidant, possibly by inducing the expression of anti-oxidative enzymes, as the neurotoxins it counteracts are known to induce oxidative stress. nih.govresearchgate.net

The broader class of isoquinoline alkaloids has been recognized for comprehensive neuroprotective effects. nih.gov Their mechanisms of action are multifaceted and include regulating ion channels to maintain calcium homeostasis, inhibiting neuroinflammation, reducing oxidative stress, and modulating autophagy—a key cellular process for clearing damaged components and protein aggregates implicated in neurodegeneration. nih.govmdpi.com For instance, some alkaloids can reactivate the PI3K/AKT/mTOR signaling pathway, which reduces excessive autophagy seen after certain types of brain injury. nih.gov These findings position isoquinoline-based compounds as valuable lead structures for the development of new therapies for neurodegenerative disorders. nih.gov

Computational Chemistry and Structural Modeling of 1 Phenyl 1,2 Dihydroisoquinolin 3 4h One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how derivatives of the isoquinoline (B145761) scaffold interact with biological targets at the atomic level.

In studies of related compounds, such as 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives, molecular docking has been used to elucidate their binding mode to proteins like tubulin. nih.gov For instance, a derivative bearing a 3'-hydroxy and 4'-methoxy substituted phenyl ring at the 1-position was identified as a potent tubulin polymerization inhibitor. nih.gov Docking simulations of this compound into the colchicine (B1669291) binding site of tubulin revealed key interactions that explain its bioactivity. The binding mode obtained from these simulations helped to rationalize the structure-activity relationships observed in the series of synthesized analogues. nih.gov Such studies demonstrate the power of molecular docking to identify crucial intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that govern the affinity and selectivity of these ligands for their protein targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel molecules before their synthesis.

For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were conducted to investigate their antioomycete activity against the phytopathogen Pythium recalcitrans. researchgate.net These analyses provide a three-dimensional understanding of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules influence their biological potency.

The statistical robustness of the derived CoMFA and CoMSIA models was confirmed by several parameters, indicating good predictive power. rsc.org

Below is an interactive table summarizing the statistical data for the optimal QSAR models developed.

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q²_cv | 0.609 | 0.711 | The cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| N_opt | 4 | 5 | The optimal number of components used to derive the model. |

| r²_ncv | 0.940 | 0.945 | The non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| SEE_ncv | 0.111 | 0.107 | The standard error of the estimate for the non-cross-validated model. |

| F-value | 171.652 | 147.469 | The F-test value, indicating the statistical significance of the model. |

The contour maps generated from these models provided specific insights for structural optimization. For example, the CoMFA steric contour map indicated that bulky substituents at certain positions would be favorable for activity, while the electrostatic map highlighted regions where electropositive or electronegative groups would enhance potency. researchgate.net The 3D-QSAR analysis also suggested that hydrophobic groups at the R1 and R2 positions are favorable for activity. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stability, and dynamic behavior, often within a biological environment such as a protein binding site or a lipid membrane. While molecular modeling has been applied to related 1-phenyl-1,2,3,4-tetrahydroisoquinolines to study their conformational geometries, specific and detailed molecular dynamics simulation studies focusing explicitly on the 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one scaffold were not prominently featured in the reviewed literature. nih.gov Such studies would be beneficial in the future to understand the dynamic nature of ligand-receptor binding and the conformational changes that occur upon complex formation.

X-ray Crystallography and Structural Elucidation of this compound Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. The structural elucidation of 1-phenyl-isoquinoline derivatives provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for validating computational models and understanding structure-activity relationships.

Single-crystal X-ray analysis has been successfully employed to determine the exact structure of active derivatives. For example, the crystal structure of a potent 1-phenyl-3,4-dihydroisoquinoline derivative (compound 5n) was determined by X-ray diffraction, confirming its molecular geometry and providing a solid basis for molecular docking studies. nih.gov In another study on related tetrahydroisoquinolone derivatives, the single-crystal structure of a specific stereoisomer (cis-I6) was elucidated, which was crucial for confirming the relative stereochemistry of the compound. researchgate.netrsc.org Furthermore, X-ray analysis was used to determine the absolute configuration of the enantiomers of N-methyl-1-phenyltetrahydroisoquinoline, showing the more active enantiomer to possess the S configuration. nih.gov These crystallographic studies provide foundational structural data that anchors computational modeling and aids in the rational design of new, more effective compounds based on the 1-phenyl-isoquinoline framework.

Advanced Characterization and Analytical Methodologies in Research of 1 Phenyl 1,2 Dihydroisoquinolin 3 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons) within the molecule. For 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both the phenyl and isoquinoline (B145761) rings, the methine proton at the chiral center (C1), the methylene protons (C4), and the amide proton (N-H). While the exact chemical shifts can vary based on the solvent and concentration, data from closely related substituted analogs allow for the prediction of characteristic resonance regions. nih.govrsc.org The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The single proton at the C1 position, being adjacent to both a nitrogen atom and a phenyl group, would likely resonate as a distinct singlet or a multiplet depending on coupling. The two protons at the C4 position are diastereotopic and would be expected to appear as a multiplet or two distinct signals.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound would display signals for each unique carbon atom. The most downfield signal is typically the carbonyl carbon (C=O) of the amide group, often appearing in the δ 160-175 ppm range. nih.govrsc.org Carbons of the aromatic rings would resonate between δ 110-150 ppm. The aliphatic carbons, C1 and C4, would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is inferred from structurally similar compounds. nih.govrsc.org

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Isoquinoline & Phenyl Rings) | 7.0 - 8.5 | Multiplet (m) |

| N-H (Amide) | ~7.0 - 8.0 (broad) | Singlet (s) |

| C1-H (Methine) | ~5.0 - 5.5 | Singlet (s) |

| C4-H₂ (Methylene) | ~3.5 - 4.5 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is inferred from structurally similar compounds. nih.govrsc.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C=O, Amide) | 163 - 172 |

| Aromatic Carbons | 120 - 145 |

| C1 (Methine) | 60 - 65 |

| C4 (Methylene) | 35 - 50 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)